molecular formula C11H16ClNO3 B1430462 Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride CAS No. 1797802-94-8

Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride

Cat. No.: B1430462
CAS No.: 1797802-94-8
M. Wt: 245.7 g/mol
InChI Key: GUEDVVYRLNLSKJ-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₃NO₃·HCl. It is a derivative of phenol and contains a methylamino group attached to the benzene ring, making it a useful intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylaminobenzaldehyde and methyl 2-chloroacetate.

  • Reaction Steps:

    • Nucleophilic Substitution: The amino group on the benzene ring attacks the chloroacetate, forming an intermediate.

    • Esterification: The intermediate undergoes esterification to form the final product.

  • Industrial Production Methods:

    • Batch Process: The reaction is carried out in a batch reactor with controlled temperature and pH.

    • Purification: The product is purified using crystallization or chromatography techniques.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, especially with halides.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate carboxylic acid.

  • Reduction: Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate amine.

  • Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules. Medicine: It is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methylamino group plays a crucial role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 2-[4-(methylamino)phenoxy]acetate: Lacks the additional methyl group on the benzene ring.

  • Methyl 2-(4-aminophenoxy)acetate: Contains an amino group instead of a methylamino group.

Uniqueness: The presence of the methylamino group in Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride

Properties

IUPAC Name

methyl 2-[4-(methylaminomethyl)phenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12-7-9-3-5-10(6-4-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEDVVYRLNLSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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